3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a thiazole ring, a fluorophenyl group, and a carboxamide functional group. These structural features contribute to its unique chemical and biological properties.
Scientific Research Applications
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(methylthio)benzene, under basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-halo ketone.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, which involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl derivatives.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-4-fluorophenyl-3,4-dichlorophenyl substituted derivatives
- Gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine)
Uniqueness
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of structural features, including the benzothiophene core, thiazole ring, fluorophenyl group, and carboxamide functional group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2OS2/c19-15-12-3-1-2-4-14(12)25-16(15)17(23)22-18-21-13(9-24-18)10-5-7-11(20)8-6-10/h1-9H,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RACJFVQWEUHDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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